4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a tetrazole ring, a phenyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1H-tetrazol-5-ylmethylamine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as controlling reaction temperature, pressure, and reactant concentrations, are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Electrophiles like nitric acid or halogens (e.g., bromine) are used in the presence of a catalyst or under controlled conditions.
Major Products Formed:
Oxidation: 4-Methylbenzenesulfonyl chloride or 4-methylbenzenesulfonic acid.
Reduction: 4-Methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide amine.
Substitution: Nitro- or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The tetrazole ring in this compound is known for its biological activity. It can act as a bioisostere for carboxylic acids, making it useful in drug design and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to participate in biochemical pathways.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole
4-Methylbenzenesulfonamide
1-Phenyl-1H-tetrazol-5-ylmethylamine
Uniqueness: 4-Methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a tetrazole ring, and a phenyl group. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIGWGBWXZLVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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